molecular formula C13H14F3N3O3S B259028 N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No. B259028
M. Wt: 349.33 g/mol
InChI Key: LKNPXWGRIQWFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide, also known as TD-198946, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. TD-198946 is a member of the imidazolidinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a critical role in inflammation, and histone deacetylases (HDACs), which regulate gene expression. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has also been shown to modulate the activity of various transcription factors, including NF-κB and activator protein-1 (AP-1), which play critical roles in inflammation and cancer.
Biochemical and Physiological Effects:
N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can inhibit cell proliferation, induce apoptosis, and modulate cellular signaling pathways. In vivo studies have shown that N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can reduce tumor growth, inflammation, and viral replication in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is its broad-spectrum activity against various diseases, including cancer, inflammation, and viral infections. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide also exhibits potent activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is its poor solubility and stability, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide in animal models to determine its efficacy and safety in vivo. Furthermore, future studies could focus on identifying the specific molecular targets of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide and elucidating its mechanism of action in detail. Finally, future research could explore the potential of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

Synthesis Methods

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of various chemical reagents under controlled conditions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with isobutyl isocyanate in the presence of a base to form the corresponding imidazolidinone intermediate. The intermediate is then subjected to a series of chemical reactions, including acylation, cyclization, and trifluoromethylation, to yield N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide.

Scientific Research Applications

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a novel anti-cancer drug.
In inflammation research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
In viral infection research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit potent anti-viral effects against various viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit viral replication by targeting viral proteins and blocking viral entry into host cells.

properties

Product Name

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Molecular Formula

C13H14F3N3O3S

Molecular Weight

349.33 g/mol

IUPAC Name

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H14F3N3O3S/c1-7(2)6-19-10(21)12(13(14,15)16,18-11(19)22)17-9(20)8-4-3-5-23-8/h3-5,7H,6H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

LKNPXWGRIQWFQI-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.